molecular formula C19H17NO4S2 B2679986 N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide CAS No. 1797761-66-0

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide

Cat. No.: B2679986
CAS No.: 1797761-66-0
M. Wt: 387.47
InChI Key: NUDPBXMJJKBGPQ-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a benzoyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then functionalized with a benzoyl group through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Gewald reaction and advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzenesulfonamide moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide is unique due to its combination of a thiophene ring, benzoyl group, and methoxybenzenesulfonamide moiety.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-24-15-8-5-9-17(12-15)26(22,23)20-13-16-10-11-18(25-16)19(21)14-6-3-2-4-7-14/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDPBXMJJKBGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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